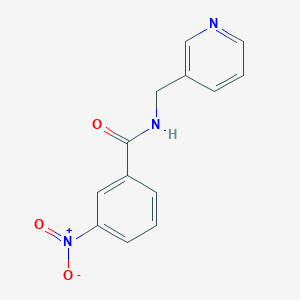![molecular formula C6H10Cl2Pd2 B8801925 Di-mu-chlorobis[(eta-allyl)palladium(II)]](/img/structure/B8801925.png)
Di-mu-chlorobis[(eta-allyl)palladium(II)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-mu-chlorobis[(eta-allyl)palladium(II)] is an organometallic compound with the molecular formula C6H10Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. The compound appears as yellow or yellow-green crystals or powders and is sensitive to air and humidity .
准备方法
Synthetic Routes and Reaction Conditions
Di-mu-chlorobis[(eta-allyl)palladium(II)] can be synthesized by purging carbon monoxide through a methanolic aqueous solution of palladium(II) chloride, sodium chloride, and allyl chloride. The reaction proceeds as follows :
2Na2PdCl4+2CH2=CHCH2Cl+2CO+2H2O→(C3H5)2Pd2Cl2+4NaCl+2CO2+4HCl
The resulting product is then purified and isolated as yellow crystalline powder.
Industrial Production Methods
Industrial production methods for di-mu-chlorobis[(eta-allyl)palladium(II)] typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is stored under inert conditions to prevent decomposition due to air and moisture sensitivity .
化学反应分析
Types of Reactions
Di-mu-chlorobis[(eta-allyl)palladium(II)] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or phosphines.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .
Major Products
The major products formed from reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted palladium complex .
科学研究应用
Di-mu-chlorobis[(eta-allyl)palladium(II)] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in homogeneous reactions, such as the Heck reaction and hydrosilylation of olefins.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
作用机制
The mechanism by which di-mu-chlorobis[(eta-allyl)palladium(II)] exerts its effects involves the formation of palladium-allyl complexes. These complexes can undergo various transformations, such as oxidative addition, reductive elimination, and nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
Similar Compounds
- Allylpalladium(II) chloride dimer
- Bis(pi-allylpalladium chloride)
- Diallyldichlorodipalladium
Uniqueness
Di-mu-chlorobis[(eta-allyl)palladium(II)] is unique due to its high catalytic efficiency and versatility in various organic reactions. Its ability to form stable palladium-allyl complexes makes it a valuable catalyst in both academic and industrial settings .
属性
分子式 |
C6H10Cl2Pd2 |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
PENAXHPKEVTBLF-UHFFFAOYSA-L |
规范 SMILES |
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)







![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B8801924.png)


